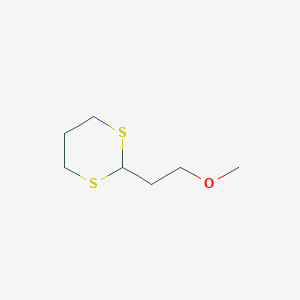

2-(2-Methoxyethyl)-1,3-dithiane

Vue d'ensemble

Description

“2-Methoxyethyl acrylate” is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light and is incompatible with strong oxidizing agents and polymerization initiators .

Synthesis Analysis

Poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) was synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition . The obtained PMEA-based PUs with various molecular weights were thermoplastic .

Molecular Structure Analysis

The molecular weights of PMEA and PMEA-based PU were analyzed by size exclusion chromatography (SEC) using a Prominence HPLC system .

Physical And Chemical Properties Analysis

Poly(2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties . The glass transition temperature (Tg) of PMEA is found to be around 30 1C .

Applications De Recherche Scientifique

Synthesis and Conformational Analysis

The synthesis of 2-arylseleno-1,3-dithianes, including derivatives related to 2-(2-Methoxyethyl)-1,3-dithiane, has been explored for its conformational properties. Nuclear magnetic resonance and X-ray crystallography studies have been utilized to understand their molecular structure and orientation, which is crucial for their application in various chemical syntheses (Pinto et al., 1986).

Asymmetric Oxidation

Asymmetric oxidation of 1,3-dithianes, a process closely related to the compound of interest, has been studied to understand its reactivity and potential in producing enantioselective compounds. This research is significant in the field of organic chemistry, particularly in the development of chiral molecules (Watanabe et al., 1998).

Metallation and Coupling Reactions

Room-temperature metallation of 2-substituted 1,3-dithiane derivatives has been investigated. These studies are crucial for understanding how these compounds can react with others, such as oxiranes, to produce new chemical entities. Such reactions are vital in synthetic organic chemistry for creating complex molecules (Ide & Nakata, 1999).

Reactions with Trialkylboranes

The interaction of lithiated 1,3-dithiane oxides with trialkylboranes has been studied to understand their potential in creating new compounds. These studies provide insights into novel reaction pathways and the synthesis of unique chemical structures (Saleh et al., 2021).

Protective Group Removal

Research on the oxidative removal of 1,3-dithiane protecting groups using specific reagents like DDQ has been conducted. This is important for the synthesis of carbonyl compounds and understanding the stability of protecting groups in organic synthesis (Tanemura et al., 1996).

Lewis Base Catalyzed Reactions

The catalytic addition of 1,3-dithiane to carbonyl compounds has been explored, highlighting the versatility of 1,3-dithiane derivatives in synthetic chemistry. Such catalytic reactions are crucial for developing efficient synthetic routes for complex molecules (Michida & Mukaiyama, 2008).

Polymeric Reagents for Organic Synthesis

The development of soluble and insoluble polymeric 1,3-dithiane reagents for synthesizing aldehydes from alkyl halides showcases the application of 1,3-dithiane derivatives in creating versatile reagents for organic synthesis (Bertini et al., 2005).

Mécanisme D'action

Safety and Hazards

“(2-Methoxyethyl) acrylate” is classified as flammable, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause an allergic skin reaction, suspected of causing genetic defects, may damage fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRVNLYPDDGITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-1,3-dithiane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)

![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466778.png)